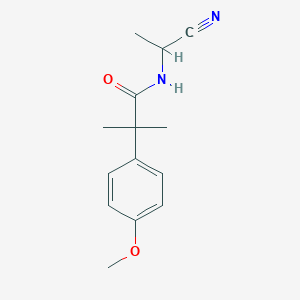
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide, also known as CEM-15, is a chemical compound that has gained attention in scientific research due to its potential use as an anticancer agent. This compound belongs to the class of N-acylpropanamides and has a molecular weight of 277.36 g/mol.
Wirkmechanismus
The mechanism of action of N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide is not yet fully understood. However, it has been suggested that this compound inhibits the activity of the proteasome, a cellular complex that is responsible for breaking down proteins. By inhibiting the proteasome, this compound may prevent the degradation of proteins that are important for cell survival, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. It has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases. Additionally, this compound has been shown to enhance the effectiveness of other anticancer drugs when used in combination with them.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide in lab experiments is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, this compound is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in other labs.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide. One area of focus is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another area of interest is the use of this compound in combination with other anticancer drugs to enhance their effectiveness. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory diseases, should be explored.
Synthesemethoden
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide can be synthesized by reacting 4-methoxybenzylamine with 2-methyl-2-oxazoline to obtain N-(4-methoxybenzyl)-2-methyl-2-oxazoline. This intermediate is then reacted with acrylonitrile to form N-(4-methoxybenzyl)-2-methyl-2-oxazoline-2-carbonitrile, which is further reacted with acetic anhydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide has been studied extensively for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of cancer cells that are resistant to other anticancer drugs.
Eigenschaften
IUPAC Name |
N-(1-cyanoethyl)-2-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(9-15)16-13(17)14(2,3)11-5-7-12(18-4)8-6-11/h5-8,10H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHBPRNORDQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C(C)(C)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

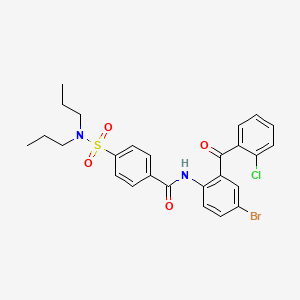
![3,4,5-triethoxy-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2930798.png)
![3-amino-N-(3-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930799.png)
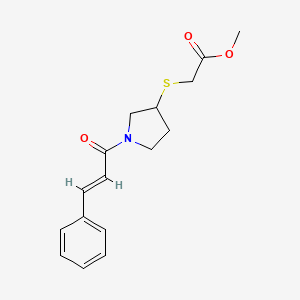

![3-amino-N-(4-bromo-2-fluorophenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2930803.png)
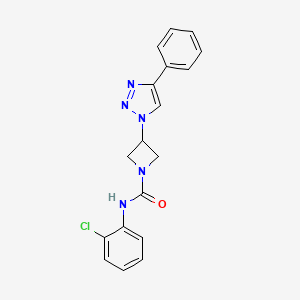
![8-butyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930809.png)


![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2930815.png)
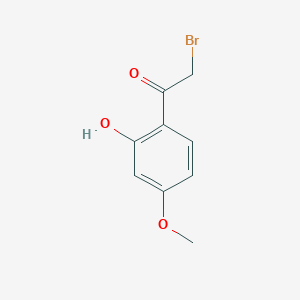
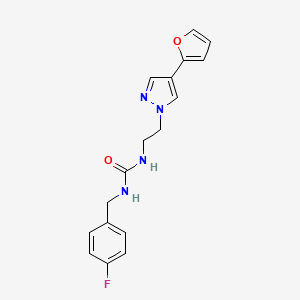
![4-((1H-imidazol-1-yl)methyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2930819.png)